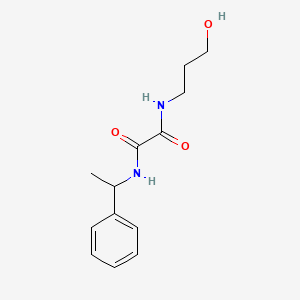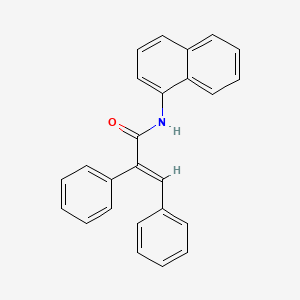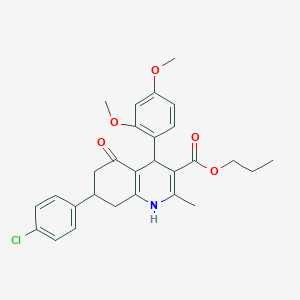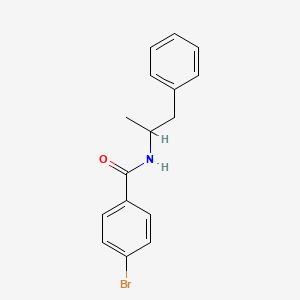![molecular formula C21H26O3 B4900336 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene, also known as ADMB, is a compound that has been studied for its potential use in scientific research. It belongs to the family of benzene derivatives and has a molecular formula of C23H28O3.
Mécanisme D'action
The mechanism of action of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is that it has been shown to have low toxicity in animal models. This makes it a potentially useful compound for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.
Orientations Futures
There are several future directions for the study of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the prevention of cancer and other oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene involves several steps. The starting material is 3,4-dimethylphenol, which is reacted with propylene oxide to form 3-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with allyl bromide to form 4-allyl-3-(3,4-dimethylphenoxy)propoxy)propanol. Finally, this compound is reacted with 2-methoxybenzene in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-7-18-9-11-20(21(15-18)22-4)24-13-6-12-23-19-10-8-16(2)17(3)14-19/h5,8-11,14-15H,1,6-7,12-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSRZJUQEJZBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)


![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)